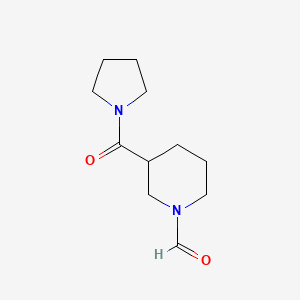
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a 3-chloropropoxy group attached to the tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide and potassium carbonate in DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects .
相似化合物的比较
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: Another compound with a similar 3-chloropropoxy group but different core structure.
1,2,3-Triazines: Compounds with similar biological activities but different chemical structures.
Uniqueness
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features and the presence of the 3-chloropropoxy group, which imparts distinct chemical and biological properties
属性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
7-(3-chloropropoxy)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H16ClNO/c13-5-1-7-15-12-3-2-10-4-6-14-9-11(10)8-12/h2-3,8,14H,1,4-7,9H2 |
InChI 键 |
IKKNHZWZCZUAES-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CC(=C2)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



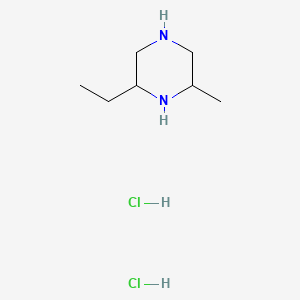
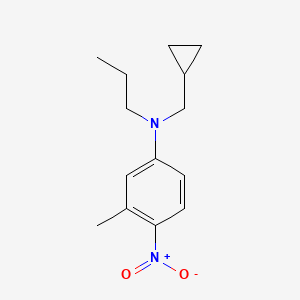


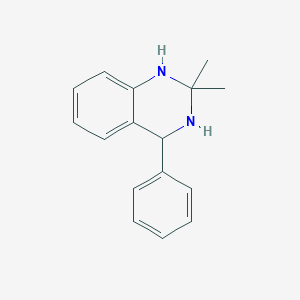

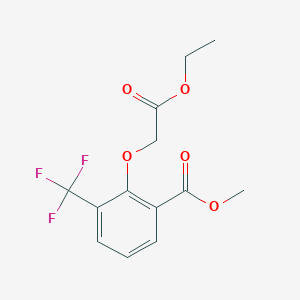
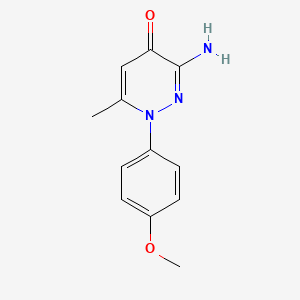
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)

![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
